SAR7334 is a potent and selective antagonist of transient receptor potential canonical (TRPC) channels, particularly TRPC6 and TRPC3. [, , , , , , , , , , , , , ] It serves as a valuable tool in scientific research to investigate the roles of these channels in various physiological and pathological processes. [, , , , , , , , , , , , , ]
SAR7334 was synthesized as part of a broader initiative to discover inhibitors targeting the transient receptor potential channel family, particularly TRPC6. This compound belongs to a class of pharmacological agents known as small molecule inhibitors, specifically designed to interfere with ion channel activity. Its classification falls under pharmacological agents that affect calcium signaling pathways.
The synthesis of SAR7334 involves several key steps, primarily starting from 2-bromo-1-indanones. The process includes:
The detailed experimental pathway for SAR7334 synthesis is supported by high-resolution analytical data confirming the purity and identity of the final product .
The molecular structure of SAR7334 has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound features an indane core structure, which contributes to its interaction with the TRPC6 channel. The specific stereochemistry of SAR7334 enhances its potency as an inhibitor, with an IC50 value reported at 7.9 nM against TRPC6 .
SAR7334 primarily functions through its interaction with the TRPC6 channel, inhibiting calcium influx. The compound's effectiveness is demonstrated through patch-clamp experiments that measure current flow through TRPC6 channels in response to various stimuli. Notably, SAR7334 does not significantly affect other TRPC channels such as TRPC4 and TRPC5, indicating its selectivity .
The pharmacological characterization has shown that SAR7334 can suppress acute hypoxic pulmonary vasoconstriction in isolated lung models, further validating its therapeutic potential .
The mechanism by which SAR7334 exerts its effects involves binding to the TRPC6 channel, leading to a blockade of calcium entry into cells. This inhibition alters downstream signaling pathways associated with calcium-dependent processes. The compound's selectivity for TRPC6 over other channels suggests that it may provide targeted therapeutic effects without significant off-target actions .
Pharmacokinetic studies indicate that SAR7334 is suitable for chronic oral administration, which is critical for its potential use in long-term treatments .
SAR7334 exhibits several relevant physical and chemical properties that contribute to its pharmacological profile:
These properties facilitate its use in biological assays and potential therapeutic applications .
SAR7334 has significant implications for research into calcium signaling pathways, particularly concerning diseases linked to TRPC6 dysregulation. Its applications include:
The ongoing research into SAR7334 may lead to advancements in therapeutic strategies targeting calcium-related disorders .
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that mediates calcium (Ca²⁺) and sodium (Na⁺) influx upon activation by diacylglycerol (DAG), mechanical stress, or reactive oxygen species. This channel is widely expressed in podocytes, pulmonary vasculature, cardiomyocytes, and neuronal tissues, where it regulates critical physiological processes such as glomerular filtration, vascular tone, and synaptic plasticity [5] [9]. Pathologically, gain-of-function mutations in TRPC6 cause hereditary focal segmental glomerulosclerosis (FSGS) due to aberrant Ca²⁺ influx leading to podocyte injury and proteinuria [1] [5]. In pulmonary hypertension, TRPC6 overexpression enhances vascular smooth muscle contraction and remodeling, while in chronic obstructive pulmonary disease (COPD), TRPC6 upregulation in macrophages drives inflammation [5] [9]. Additionally, TRPC6 is implicated in cancer progression (e.g., breast, prostate) through dysregulated cell proliferation and migration pathways [5] [9].
TRPC6 belongs to the TRPC3/6/7 subfamily, characterized by ~70–80% amino acid homology and shared activation by DAG. These channels form homotetrameric or heterotetrameric complexes, with TRPC3/6/7 subunits capable of co-assembling to generate channels with distinct biophysical properties [6] [7]. Key structural features include:
Early TRPC6 inhibitors (e.g., SKF96365, econazole) suffer from low potency (IC₅₀ >1 µM) and poor selectivity, often blocking unrelated ion channels (e.g., voltage-gated Ca²⁺ channels) or other TRP subfamilies [1] [8]. The anilino-thiazole class (e.g., GSK2833503A) showed improved potency but low oral bioavailability, limiting their utility in chronic disease models [1] [8]. Pharmacokinetic challenges included rapid clearance and inadequate tissue distribution, hindering in vivo validation of TRPC6 as a therapeutic target. These limitations underscored the need for optimized inhibitors with enhanced selectivity, metabolic stability, and oral bioavailability.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7